N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Overview
Description
“N,N-diethyl-N’-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a chemical compound with the CAS Number: 1105188-19-9 . It has a molecular weight of 267.37 . The IUPAC name for this compound is N1,N~1~-diethyl-N~2~- (4-fluoro-1,3-benzothiazol-2-yl)-1,2-ethanediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) explored the synthesis and structural characterization of derivatives related to N,N-diethyl-N'-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine. These compounds exhibited notable antimicrobial and antifungal activities, comparable or slightly better than some standard medications such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal, M. Pejchalová, & Růžičková, 2015).
Synthesis and Structural Characterization
A 2004 study by Rivera et al. investigated the synthesis of benzotriazole derivatives, including those related to ethane-1,2-diamine. These findings are relevant to understanding the chemical properties and potential applications of this compound (Rivera, Maldonado, Martin E. Nüñez, & Joseph-Nathan, 2004).
Fluoroionophores for Metal Cation Detection
In 2012, Hong et al. developed a series of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives, which have potential applications in detecting metal cations. This research contributes to the understanding of the roles such compounds can play in detecting and interacting with metal ions (Hong, Lin, Hsieh, & Chang, 2012).
Luminescence Properties and Complexing Ability
A study by Tolpygin et al. (2007) focused on N,N′-Bis(9-anthryl)-substituted diamines, which includes compounds structurally related to this compound. They found these compounds to be effective and selective PET chemosensors for certain metal cations, highlighting their potential in sensing and detection applications (Tolpygin, Rybalkin, Shepelenko, Makarova, Metelitsa, Revinskii, Tsukanov, Dubonosov, Bren, & Minkin, 2007).
Antibacterial and Entomological Activities
Chaudhary et al. (2011) synthesized derivatives containing benzothiazole and benzimidazole moieties, which are structurally related to the compound . These compounds displayed significant antibacterial and entomological activities, indicating their potential use in these fields (Chaudhary, Pareek, Pareek, Kant, Ojha, Pareek, & June, 2011).
Properties
IUPAC Name |
N',N'-diethyl-N-(4-fluoro-1,3-benzothiazol-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZCKCMQLZTICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(C=CC=C2S1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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